(~13~C_2_,~15~N)Glycine

Descripción

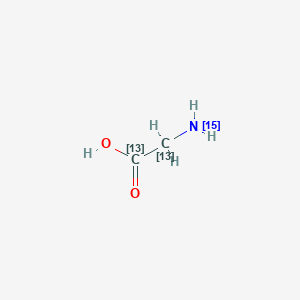

Structure

3D Structure

Propiedades

IUPAC Name |

2-(15N)azanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583952 |

Source

|

| Record name | (~13~C_2_,~15~N)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.045 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211057-02-2 |

Source

|

| Record name | (~13~C_2_,~15~N)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (13C₂,¹⁵N)Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the isotopically labeled amino acid, (13C₂,¹⁵N)Glycine. This stable isotope-labeled compound is a critical tool in a variety of research and development applications, particularly in the fields of proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Its defined mass shift allows for its use as an internal standard for the accurate quantification of glycine and glycine-containing molecules in complex biological matrices.

Core Physicochemical Data

The fundamental physicochemical properties of (13C₂,¹⁵N)Glycine are summarized in the table below. These values are compiled from various commercial suppliers and chemical databases.

| Property | Value |

| Chemical Formula | ¹³C₂H₅¹⁵NO₂ |

| Linear Formula | H₂¹⁵N¹³CH₂¹³CO₂H[1] |

| Molecular Weight | 78.05 g/mol [1] |

| CAS Number | 211057-02-2[1] |

| Appearance | Solid[1][2] |

| Melting Point | 240 °C (decomposes)[1][2][3][4] |

| Isotopic Purity (¹³C) | ≥99 atom %[1][2] |

| Isotopic Purity (¹⁵N) | ≥98 atom %[1][2] |

| Storage Temperature | Room temperature[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of (13C₂,¹⁵N)Glycine are crucial for ensuring the quality and reliability of research data. Below are generalized methodologies for determining key physicochemical parameters.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. For amino acids, which may decompose at high temperatures, a carefully controlled procedure is necessary.

-

Apparatus: Digital melting point apparatus, capillary tubes.

-

Procedure:

-

A small, dry sample of (13C₂,¹⁵N)Glycine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is ramped up quickly to about 15-20 °C below the expected melting point (240 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For glycine, decomposition is observed at the melting point.

-

Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the molecular weight and isotopic incorporation of labeled compounds.

-

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap, TOF).

-

Sample Preparation:

-

A stock solution of (13C₂,¹⁵N)Glycine is prepared in a suitable solvent (e.g., deionized water or a mixture of water and a volatile organic solvent like acetonitrile or methanol).

-

The stock solution is further diluted to an appropriate concentration for mass spectrometric analysis (typically in the low µg/mL to ng/mL range).

-

-

Analysis:

-

The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography.

-

Data is acquired in positive or negative ion mode, depending on which provides a better signal for the analyte.

-

The resulting mass spectrum is analyzed for the presence of the [M+H]⁺ or [M-H]⁻ ion corresponding to the theoretical mass of (13C₂,¹⁵N)Glycine. The high-resolution capabilities of the instrument allow for the differentiation of the isotopically labeled compound from its unlabeled counterpart.

-

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to determine the isotopic enrichment of ¹³C and ¹⁵N.

-

Instrumentation: High-field NMR spectrometer equipped with probes capable of detecting ¹³C and ¹⁵N.

-

Sample Preparation:

-

A sufficient amount of (13C₂,¹⁵N)Glycine is dissolved in a deuterated solvent (e.g., D₂O).

-

-

¹³C NMR Analysis:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

The presence of signals corresponding to the two carbon atoms of glycine should be observed. The high level of ¹³C enrichment will result in strong signals.

-

The absence or very low intensity of signals at the chemical shifts corresponding to natural abundance ¹²C-glycine confirms high isotopic purity.

-

-

¹⁵N NMR Analysis:

-

A proton-decoupled ¹⁵N NMR spectrum is acquired.

-

A signal corresponding to the nitrogen atom in glycine will be observed.

-

Comparison of the integral of the ¹⁵N signal to any residual ¹⁴N signal (which is typically not directly observed but its absence is inferred) confirms the high level of ¹⁵N enrichment.

-

Solubility Assessment

Determining the solubility of (13C₂,¹⁵N)Glycine in various solvents is important for its application in different experimental setups.

-

Procedure:

-

A known volume of the solvent of interest (e.g., water, buffer, ethanol) is placed in a vial at a controlled temperature.

-

Small, pre-weighed amounts of (13C₂,¹⁵N)Glycine are incrementally added to the solvent.

-

After each addition, the mixture is vigorously agitated and visually inspected for complete dissolution.

-

The process is continued until the addition of the solid results in a saturated solution with undissolved solute remaining.

-

The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL). Based on the properties of unlabeled glycine, (13C₂,¹⁵N)Glycine is expected to be soluble in water and sparingly soluble in ethanol.[5]

-

Applications and Workflows

(13C₂,¹⁵N)Glycine is extensively used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a powerful technique for quantitative proteomics. The workflow below illustrates the use of isotopically labeled amino acids in a typical SILAC experiment.

Caption: SILAC experimental workflow using (13C2,15N)Glycine.

References

A Technical Guide to the Synthesis and Purification of (13C2,15N)Glycine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for doubly labeled (13C2,15N)Glycine. This isotopically labeled amino acid is a critical tool in a variety of research applications, including metabolic studies, protein structure determination by nuclear magnetic resonance (NMR) spectroscopy, and as an internal standard in quantitative mass spectrometry-based proteomics. This document outlines a detailed synthetic protocol based on the Strecker synthesis, followed by robust purification procedures to ensure high chemical and isotopic purity.

Synthesis of (13C2,15N)Glycine via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the synthesis of amino acids. For the production of (13C2,15N)Glycine, isotopically labeled precursors are utilized. The overall reaction involves the treatment of a labeled aldehyde with a labeled cyanide and ammonia source, followed by hydrolysis of the resulting aminonitrile.

A viable pathway for the synthesis of (13C2,15N)Glycine involves the use of [13C]formaldehyde and [13C]potassium cyanide as the sources for the two 13C atoms, and [15N]ammonium chloride as the source of the 15N atom.

Experimental Protocol: Strecker Synthesis

Materials:

-

[13C]Formaldehyde (37 wt. % in H₂O)

-

[13C]Potassium cyanide (K¹³CN)

-

[15N]Ammonium chloride (¹⁵NH₄Cl)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of [15N]ammonium chloride (¹⁵NH₄Cl) in deionized water is prepared.

-

To this solution, [13C]potassium cyanide (K¹³CN) is added, followed by the slow addition of [13C]formaldehyde at a controlled temperature (typically 0-5 °C) with constant stirring.

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of the intermediate α-aminoacetonitrile ([¹³C₂-¹⁵N]aminoacetonitrile).

-

-

Hydrolysis to (13C2,15N)Glycine:

-

The reaction mixture containing the α-aminoacetonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours. This step converts the nitrile group to a carboxylic acid.

-

After hydrolysis, the solution is cooled, and any unreacted starting materials or byproducts are removed by extraction with diethyl ether.

-

The aqueous layer, containing the hydrochloride salt of (13C2,15N)Glycine, is then neutralized with a base, such as sodium hydroxide, to a pH of approximately 6.0 to precipitate the free amino acid.

-

The logical workflow for the Strecker synthesis of (13C2,15N)Glycine is illustrated in the following diagram.

Caption: Strecker Synthesis Workflow for (13C2,15N)Glycine.

Purification of (13C2,15N)Glycine

Purification of the synthesized (13C2,15N)Glycine is crucial to remove unreacted starting materials, inorganic salts, and other byproducts. A multi-step purification process involving ion-exchange chromatography followed by crystallization is highly effective in achieving high purity.

Experimental Protocol: Purification

Part A: Ion-Exchange Chromatography

-

Resin Preparation: A strong cation exchange resin (e.g., Dowex 50W-X8) is packed into a chromatography column and washed thoroughly with deionized water, followed by regeneration with HCl and subsequent washing until the eluent is neutral.

-

Sample Loading: The crude (13C2,15N)Glycine solution is adjusted to an acidic pH (around 2-3) and loaded onto the prepared cation exchange column. Glycine binds to the resin while anionic and neutral impurities pass through.

-

Washing: The column is washed with deionized water to remove any remaining unbound impurities.

-

Elution: The bound (13C2,15N)Glycine is eluted from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH). Fractions are collected and monitored for the presence of the amino acid using a suitable method such as thin-layer chromatography (TLC) with ninhydrin staining.

Part B: Crystallization

-

Concentration: The fractions containing the purified (13C2,15N)Glycine are pooled and the aqueous ammonia is removed by rotary evaporation under reduced pressure.

-

Crystallization: The resulting concentrated aqueous solution of glycine is then treated with a water-miscible organic solvent, such as methanol or ethanol, to induce crystallization. The addition of the organic solvent decreases the solubility of glycine, leading to its precipitation.[1][2] The solution is cooled to further promote crystal formation.

-

Isolation and Drying: The crystalline (13C2,15N)Glycine is collected by filtration, washed with a small amount of the cold organic solvent, and dried under vacuum to yield the final high-purity product.

The workflow for the purification of (13C2,15N)Glycine is depicted in the diagram below.

Caption: Purification Workflow for (13C2,15N)Glycine.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of (13C2,15N)Glycine. Yields and purity levels can vary based on reaction scale and specific conditions.

| Parameter | Value | Notes |

| Synthesis | ||

| Starting Material Molar Ratio | 1:1:1.2 ([¹³C]HCHO:[¹³C]KCN:[¹⁵N]NH₄Cl) | A slight excess of the ammonia source is often used to drive the reaction to completion. |

| Reaction Yield (crude) | 60-75% | Based on the limiting reagent, [13C]Formaldehyde. |

| Purification | ||

| Recovery from Ion-Exchange | >90% | |

| Recovery from Crystallization | >85% | Yield can be optimized by controlling the rate of solvent addition and cooling.[1][2] |

| Final Product | ||

| Chemical Purity | >99% | Determined by HPLC or NMR. |

| Isotopic Enrichment (¹³C) | >99 atom % | Determined by Mass Spectrometry. |

| Isotopic Enrichment (¹⁵N) | >99 atom % | Determined by Mass Spectrometry. |

Quality Control and Analysis

The final product should be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity. The absence of signals from unlabeled glycine confirms high isotopic enrichment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule and to quantify the level of isotopic enrichment for both ¹³C and ¹⁵N.

This technical guide provides a foundational understanding of the synthesis and purification of (13C2,15N)Glycine. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to appropriate safety precautions when handling hazardous reagents such as potassium cyanide.

References

(13C2,15N)Glycine in Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of the stable isotope-labeled amino acid, (13C2,15N)Glycine, in the elucidation of metabolic pathways. The use of stable isotope tracers is a powerful technique for understanding the complexities of cellular metabolism, and (13C2,15N)Glycine is a versatile tool for probing a variety of critical biochemical routes.[1][2][3] By tracing the fate of the labeled carbon and nitrogen atoms, researchers can gain quantitative insights into metabolic fluxes, identify pathway bottlenecks, and discover potential therapeutic targets.[4]

Core Concepts in Glycine Metabolism

Glycine is a non-essential amino acid that serves as a central building block for numerous vital biomolecules. It is integral to the synthesis of proteins, purines, glutathione, and heme.[5] Furthermore, glycine is a key player in one-carbon (1C) metabolism through its interconversion with serine, a process that is fundamental for nucleotide synthesis and methylation reactions.[6][7][8] Dysregulation of glycine metabolism has been implicated in various diseases, including cancer, making it a significant area of investigation for drug development.[5][9]

Applications of (13C2,15N)Glycine Tracing

Stable isotope tracing with (13C2,15N)Glycine allows for the precise tracking of its metabolic fate. The dual labeling of both carbon and nitrogen atoms provides a more detailed picture of how glycine contributes to various biosynthetic pathways.

One-Carbon Metabolism and Serine Interconversion

A primary metabolic fate of glycine is its reversible conversion to serine, catalyzed by serine hydroxymethyltransferase (SHMT).[10] This reaction is a cornerstone of 1C metabolism, as it generates 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a crucial one-carbon donor for the synthesis of purines and thymidylate.[8][11] (13C2,15N)Glycine can be used to quantify the flux through this pathway and assess the relative contributions of glycine and other sources to the one-carbon pool.

De Novo Purine Synthesis

Glycine is directly incorporated into the purine ring during de novo synthesis.[9][12] The entire glycine molecule (C4, C5, and N7) is integrated into the purine structure. By using (13C2,15N)Glycine, researchers can trace its incorporation into purine nucleotides like AMP and GMP, providing a direct measure of de novo purine biosynthesis rates.[12][13] This is particularly relevant in cancer research, as rapidly proliferating cells often exhibit an increased demand for nucleotides and upregulate this pathway.[9][14]

Glutathione Synthesis

Glutathione (GSH), a major cellular antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine.[9] (13C2,15N)Glycine can be used to trace its incorporation into the GSH pool, allowing for the quantification of glutathione synthesis rates and providing insights into cellular redox homeostasis.

Quantitative Data from (13C2,15N)Glycine Tracing Studies

The following tables summarize representative quantitative data from studies utilizing (13C2,15N)Glycine and other glycine isotopes to investigate metabolic fluxes.

| Parameter | Value | Experimental System | Reference |

| Whole Body Glycine Flux | 463 ± 55 µmol/(kg·h) | Healthy human volunteers (fed state) | [10] |

| Glycine to Serine Flux (via SHMT) | 193 ± 28 µmol/(kg·h) | Healthy human volunteers (fed state) | [10] |

| Glycine Decarboxylation (via GCS) | 190 ± 41 µmol/(kg·h) | Healthy human volunteers (fed state) | [10] |

| Contribution of Glycine Flux to Serine Synthesis | 41% | Healthy human volunteers (fed state) | [10] |

| Contribution of GCS to Glycine Flux | 39 ± 6% | Healthy human volunteers (fed state) | [10] |

Table 1: Glycine Metabolic Fluxes in Humans. This table presents key metabolic fluxes related to glycine metabolism as determined by stable isotope tracing studies in healthy individuals. Data is synthesized from published findings.

| Cell Line | Condition | [15N]Glycine Incorporation into AMP (%) | [15N]Glycine Incorporation into GMP (%) | Reference |

| HeLa | Purine-depleted | Increased | Increased | [12][13] |

| HeLa | Purine-rich | Baseline | Baseline | [12][13] |

| LOX IMVI (rapidly proliferating) | Standard | Significant | Significant | [9] |

| A498 (slowly proliferating) | Standard | Limited | Limited | [9] |

Table 2: Relative Incorporation of Labeled Glycine into Purine Nucleotides. This table illustrates the differential incorporation of labeled glycine into purine nucleotides under varying conditions and in different cancer cell lines, highlighting the increased reliance on de novo synthesis in rapidly proliferating cells and under purine-depleted conditions. Data is synthesized from published findings.

Experimental Protocols

The following are detailed methodologies for key experiments involving (13C2,15N)Glycine tracing.

Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells

This protocol outlines the general procedure for tracing the metabolic fate of (13C2,15N)Glycine in cultured mammalian cells.

1. Cell Culture and Labeling:

- Culture cells of interest to mid-log phase in standard growth medium.

- For the labeling experiment, replace the standard medium with a labeling medium containing (13C2,15N)Glycine. The standard glycine is completely replaced with the labeled glycine. The concentration of labeled glycine should be the same as in the standard medium.

- Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[15]

2. Metabolite Extraction:

- At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol, to the culture dish.[16]

- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

- Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

- Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Mass Spectrometry:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., 50% acetonitrile).

4. LC-MS/MS Analysis:

- Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[16]

- Separate metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

- Acquire data in a full scan mode or using a targeted approach (e.g., selected reaction monitoring) to detect the mass isotopologues of downstream metabolites of glycine.

5. Data Analysis:

- Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

- Calculate the mass isotopologue distributions (MIDs) for metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[17]

- Use the MIDs to determine the fractional contribution of (13C2,15N)Glycine to the synthesis of downstream metabolites and to calculate metabolic fluxes.

Protocol 2: In Vivo Stable Isotope Infusion in Animal Models

This protocol describes a general workflow for in vivo tracing experiments using (13C2,15N)Glycine in a mouse model.

1. Animal Preparation:

- Acclimate the animals to the experimental conditions.

- For some studies, fasting the animals for a defined period (e.g., 6-12 hours) may be necessary to reduce background levels of unlabeled metabolites.[18]

2. Tracer Administration:

- Administer (13C2,15N)Glycine via a suitable route, such as intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage.[16][19]

- A common approach is a bolus injection followed by a continuous infusion to achieve and maintain a steady-state enrichment of the tracer in the plasma.[20]

3. Sample Collection:

- Collect blood samples at various time points during the infusion to monitor the plasma enrichment of the tracer.

- At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest.

- Immediately freeze the tissues in liquid nitrogen to quench metabolism.

4. Metabolite Extraction from Tissues:

- Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol).

- Follow a similar procedure as described in Protocol 1 for metabolite extraction and sample preparation.

5. LC-MS/MS Analysis and Data Interpretation:

- Analyze the tissue extracts and plasma samples using LC-MS/MS to determine the enrichment of labeled glycine and its downstream metabolites.

- Perform data analysis as described in Protocol 1 to determine in vivo metabolic fluxes.

Visualizations

The following diagrams illustrate key metabolic pathways involving glycine and a typical experimental workflow for stable isotope tracing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]

- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reprogramming of Serine, Glycine and One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. f1000research.com [f1000research.com]

- 20. benchchem.com [benchchem.com]

Principles of using stable isotope tracers in biomedical research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope tracers are powerful tools in biomedical research, offering a window into the dynamic processes of living systems. By introducing molecules labeled with non-radioactive, heavy isotopes, researchers can track metabolic pathways, quantify fluxes, and understand the mechanisms of disease and drug action with high precision. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in using stable isotope tracers.

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the use of isotopes that are chemically identical to their naturally abundant counterparts but differ in mass due to an increased number of neutrons.[1] Common stable isotopes used in biomedical research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[2][3] These isotopes can be incorporated into molecules of interest, creating "heavy" labeled compounds that can be distinguished from their "light" endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]

This mass difference allows researchers to trace the journey of the labeled molecule through various biochemical reactions and metabolic pathways.[6] Since the labeled and unlabeled molecules are treated identically by enzymes and cellular machinery, their relative abundance provides a direct measure of metabolic rates and pathway contributions.[7] This technique is particularly valuable for studying the dynamics of metabolism, something that cannot be achieved by simply measuring metabolite concentrations.[8]

Stable isotope labeling is a safe and effective method for in vivo studies in humans as the isotopes are non-radioactive.[9] This has made it an invaluable tool in clinical research and drug development for assessing pharmacokinetics, pharmacodynamics, and metabolic effects of new therapeutic agents.[10][11]

Key Applications in Biomedical Research

The applications of stable isotope tracers are vast and continue to expand. Some of the key areas include:

-

Metabolic Flux Analysis (MFA): MFA uses stable isotope tracers to quantify the rates of metabolic reactions within a network.[7][12] By measuring the incorporation of isotopes into downstream metabolites, researchers can build models of cellular metabolism and understand how it is altered in disease states like cancer or in response to drug treatment.[13]

-

Protein Turnover Studies: Stable isotopes are used to measure the rates of protein synthesis and breakdown.[14] This is crucial for understanding muscle physiology, disease-related atrophy, and the anabolic effects of nutritional interventions or therapeutic agents.[15]

-

Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs.[4][6] This provides critical information for drug development, including identifying metabolites and determining clearance rates.[16]

-

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use amino acids labeled with heavy isotopes to quantify changes in protein abundance between different cell populations.[3][17] This is a powerful method for identifying proteins that are up- or down-regulated in response to a stimulus.

Data Presentation: Isotope Characteristics and Common Tracers

The choice of stable isotope tracer is critical and depends on the specific metabolic pathway being investigated.[18] The following table summarizes the properties of commonly used stable isotopes.

| Stable Isotope | Natural Abundance (%) | Common Labeled Molecules | Key Applications |

| Carbon-13 (¹³C) | 1.1 | [U-¹³C]-Glucose, [U-¹³C]-Glutamine, ¹³C-Amino Acids | Central carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway |

| Nitrogen-15 (¹⁵N) | 0.37 | ¹⁵N-Glutamine, ¹⁵N-Amino Acids, ¹⁵N-Thymidine | Amino acid metabolism, nucleotide biosynthesis, protein synthesis and turnover |

| Deuterium (²H or D) | 0.015 | Deuterated water (D₂O), ²H-Glucose, ²H-Fatty Acids | De novo lipogenesis, glucose metabolism, protein turnover, measuring total body water |

| Oxygen-18 (¹⁸O) | 0.2 | ¹⁸O-Water, ¹⁸O₂ | ATP synthesis, oxidative stress, enzymatic reaction mechanisms |

Experimental Protocols

Detailed and meticulous experimental design is paramount for successful stable isotope tracing studies. Below are generalized protocols for two common applications.

Protocol 1: ¹³C-Glucose Tracing in Cell Culture for Metabolic Flux Analysis

This protocol outlines the general steps for using uniformly labeled ¹³C-glucose to trace central carbon metabolism in cultured cells.

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Media Preparation: Prepare a labeling medium by supplementing glucose-free medium with [U-¹³C]-glucose and dialyzed fetal bovine serum (to minimize unlabeled glucose).

-

Isotope Labeling:

-

Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.

-

Replace the standard medium with the pre-warmed ¹³C-glucose labeling medium.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the label into downstream metabolites.

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen.

-

Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze the samples to determine the mass isotopologue distribution of downstream metabolites.

-

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol describes the basic workflow for quantitative proteomics using SILAC.

-

Cell Line Selection and Adaptation:

-

Choose a cell line that is auxotrophic for the amino acids to be labeled (typically arginine and lysine).

-

Culture the cells for several passages in SILAC medium containing either "light" (unlabeled) or "heavy" (e.g., ¹³C₆-¹⁵N₄-Arginine and ¹³C₆-¹⁵N₂-Lysine) amino acids to ensure complete incorporation of the labeled amino acids into the proteome.

-

-

Experimental Treatment:

-

Once fully labeled, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment), while the "light" labeled cells serve as the control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate.

-

-

Sample Pooling and Protein Digestion:

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the heavy isotope label.

-

-

Data Analysis:

-

The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein in the two samples.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in stable isotope tracing experiments.

Caption: General experimental workflow for a stable isotope tracing study.

References

- 1. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 4. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracers: Technological Tools that have Emerged - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]

- 10. prosciento.com [prosciento.com]

- 11. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

- 14. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to (¹³C₂,¹⁵N)Glycine for Protein Turnover Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled amino acid, (¹³C₂,¹⁵N)Glycine, in the study of protein turnover. This powerful tool offers a robust method for quantifying the dynamic processes of protein synthesis and degradation, providing critical insights for basic research and therapeutic development.

Introduction to Protein Turnover and Stable Isotope Labeling

Protein turnover is a fundamental biological process involving the continuous synthesis and degradation of proteins. This dynamic equilibrium is essential for cellular maintenance, adaptation to physiological changes, and removal of damaged proteins. Dysregulation of protein turnover is implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.

Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone for accurately measuring protein turnover rates in vivo.[1] By introducing non-radioactive, heavy isotopes of elements like carbon (¹³C) and nitrogen (¹⁵N) into amino acids, researchers can trace their incorporation into newly synthesized proteins. (¹³C₂,¹⁵N)Glycine is a particularly useful tracer due to glycine's roles in various metabolic pathways.

The primary advantage of using a dual-labeled amino acid like (¹³C₂,¹⁵N)Glycine is the ability to simultaneously trace the carbon skeleton and the amino group, providing a more detailed picture of metabolic fluxes. This guide will delve into the principles, experimental protocols, data analysis, and applications of using (¹³C₂,¹⁵N)Glycine for protein turnover studies.

Principles of Metabolic Labeling with (¹³C₂,¹⁵N)Glycine

The core principle of using (¹³C₂,¹⁵N)Glycine for protein turnover studies is the introduction of this "heavy" amino acid into a biological system. As new proteins are synthesized, they will incorporate the labeled glycine. The rate of incorporation is directly proportional to the rate of protein synthesis.

Over time, the enrichment of the labeled glycine in the proteome can be measured using mass spectrometry. By analyzing the ratio of heavy (labeled) to light (unlabeled) peptides derived from a specific protein, its synthesis and degradation rates can be calculated.

Several experimental designs can be employed, with the "pulse-chase" and "primed, constant infusion" methods being the most common for in vivo studies.

-

Pulse-Chase: The system is first "pulsed" with the labeled amino acid for a specific duration, followed by a "chase" with an unlabeled version. The rate of disappearance of the heavy label provides a measure of protein degradation.

-

Primed, Constant Infusion: This method involves an initial bolus (prime) of the labeled amino acid to rapidly achieve a steady-state concentration in the precursor pool, followed by a continuous infusion at a lower rate.[2] This approach is particularly useful for measuring whole-body protein turnover.[2]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable protein turnover data. The following sections outline a typical experimental workflow for a primed, constant infusion study using (¹³C₂,¹⁵N)Glycine in a clinical research setting, adapted from similar studies with labeled glycine.[2][3]

Subject Preparation and Tracer Administration

Prior to the infusion, subjects should fast overnight to achieve a basal metabolic state. A primed, constant infusion of (¹³C₂,¹⁵N)Glycine is then administered intravenously. The priming dose is calculated to rapidly equilibrate the tracer in the body's free amino acid pool, while the constant infusion maintains this steady state.

The following diagram illustrates the general workflow of a primed, constant infusion experiment.

References

- 1. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracer priming in human protein turnover studies with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

(13C2,15N)Glycine as a Tracer in CNS Inhibitory Neurotransmitter Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled amino acid, (13C2,15N)Glycine, as a tracer in the investigation of central nervous system (CNS) inhibitory neurotransmitter metabolism. This powerful tool enables the precise tracking of glycine's metabolic fate, offering critical insights into the synthesis and turnover of the primary inhibitory neurotransmitters, γ-aminobutyric acid (GABA) and glycine itself. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes key metabolic and experimental workflows.

Introduction to (13C2,15N)Glycine as a Metabolic Tracer

Stable isotope tracers have become indispensable in metabolic research, allowing for the dynamic analysis of biochemical pathways in vivo and in vitro without the concerns associated with radioactive isotopes. (13C2,15N)Glycine is a particularly valuable tracer for neuroscience research due to glycine's central role in CNS metabolism. Not only is glycine a major inhibitory neurotransmitter in the spinal cord and brainstem, but it also serves as a precursor for other critical molecules, including serine, which can then be further metabolized.[1][2] The dual labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom allows for the simultaneous tracking of both the carbon skeleton and the amino group of glycine as they are incorporated into downstream metabolites. This enables researchers to elucidate the contributions of glycine to the synthesis of GABA and to quantify the turnover rates of these inhibitory neurotransmitters, providing a deeper understanding of synaptic transmission and its regulation in health and disease.

Metabolic Pathways of Glycine and GABA in the CNS

The metabolism of glycine and its conversion to other neurotransmitters is a complex process involving several key enzymatic steps. Understanding these pathways is crucial for interpreting the data obtained from tracer studies using (13C2,15N)Glycine.

Glycine Metabolism and the Glycine Cleavage System

Glycine's primary route of synthesis in the CNS is from serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT).[1] Conversely, glycine can be degraded by the glycine cleavage system (GCS), a mitochondrial enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate.

The Glycine-Serine-GABA Pathway

A key area of investigation is the metabolic flux from glycine to GABA. This pathway involves the conversion of glycine to serine, which can then be metabolized to produce intermediates of the tricarboxylic acid (TCA) cycle. Glutamate, the precursor to GABA, is synthesized from the TCA cycle intermediate α-ketoglutarate. Therefore, the ¹³C and ¹⁵N labels from (13C2,15N)Glycine can be traced through serine and into the glutamate and GABA pools, allowing for the quantification of this metabolic route.

The following diagram illustrates the central metabolic pathways involved in the conversion of glycine and its contribution to the synthesis of GABA.

Experimental Protocols

The successful application of (13C2,15N)Glycine as a tracer requires meticulous experimental design and execution. This section outlines key protocols for in vivo and in vitro studies, as well as sample preparation for analysis.

In Vivo Administration and Sample Collection

3.1.1. Tracer Administration

For in vivo studies in animal models, (13C2,15N)Glycine can be administered via intravenous infusion. The infusion protocol should be designed to achieve a steady-state enrichment of the tracer in the plasma and brain. A primed, constant infusion is often employed to rapidly reach and then maintain a stable isotope enrichment.[3]

3.1.2. In Vivo Microdialysis

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals. This method allows for the collection of neurotransmitters and their metabolites over time, providing a dynamic view of neurotransmitter turnover.

The following diagram outlines the general workflow for an in vivo microdialysis experiment.

In Vitro Studies with Primary Neuronal Cultures

Primary neuronal cultures provide a controlled environment to study neurotransmitter metabolism at the cellular level.

3.2.1. Primary Neuronal Culture Preparation

Detailed protocols for the isolation and culture of cortical and hippocampal neurons are widely available and should be followed to ensure healthy and viable cell populations.[4][5][6][7][8] These protocols typically involve the dissection of embryonic brain tissue, enzymatic digestion, and plating of dissociated neurons onto coated culture dishes.

3.2.2. Tracer Incubation and Sample Collection

Once the neuronal cultures are established, the growth medium is replaced with a medium containing a known concentration of (13C2,15N)Glycine. The cells are incubated for a defined period, after which the medium and cell lysates are collected for analysis.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for accurate and reproducible analysis of labeled metabolites by mass spectrometry.

3.3.1. Brain Tissue Extraction

For in vivo studies where brain tissue is collected, rapid inactivation of enzymes is crucial to prevent post-mortem changes in metabolite levels.[9] This is typically achieved by snap-freezing the tissue in liquid nitrogen immediately after dissection. Metabolites are then extracted from the homogenized tissue using a variety of solvent systems, such as methanol/water/chloroform or acetonitrile/water mixtures.[10][11][12]

3.3.2. Protein Hydrolysis and Amino Acid Derivatization for GC-MS

For the analysis of amino acid enrichment from protein-bound pools, acid hydrolysis is performed to liberate individual amino acids.[13] The resulting amino acid mixture is then derivatized to make the molecules volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is the formation of N-acetyl methyl esters.[13]

Table 1: Protocol for Protein Hydrolysis and Amino Acid Derivatization

| Step | Procedure |

| 1. Protein Hydrolysis | Homogenized brain tissue is subjected to acid hydrolysis with 6 M HCl at 150°C for 70 minutes under a nitrogen atmosphere to liberate amino acids.[13] |

| 2. Lipid Removal | A mixture of heptane and chloroform is added to the acid hydrolysate to remove lipids. The organic layer is discarded.[13] |

| 3. Drying | The samples are dried under a stream of nitrogen. |

| 4. Esterification | Acidified methanol is added, and the sample is heated at 100°C for 1 hour to form methyl esters.[13] |

| 5. Acetylation | A mixture of acetic anhydride, trimethylamine, and acetone is added and heated at 60°C for 10 minutes to form N-acetyl derivatives.[13] |

| 6. Extraction | The N-acetyl methyl esters are extracted into ethyl acetate. The aqueous phase is discarded.[13] |

| 7. Final Preparation | The ethyl acetate is evaporated, and the sample is reconstituted in a suitable solvent for GC-MS analysis.[13] |

Analytical Techniques

The analysis of (13C2,15N)Glycine and its labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive and specific technique for detecting and quantifying isotopically labeled molecules. Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used.

4.1.1. LC-MS/MS for Neurotransmitter Analysis

LC-MS/MS is well-suited for the analysis of underivatized amino acids in complex biological samples like brain microdialysates.[14][15] The separation of analytes by liquid chromatography followed by detection with a triple quadrupole mass spectrometer allows for the specific and sensitive quantification of glycine, GABA, and their isotopologues.

4.1.2. GC-MS for Amino Acid Enrichment

GC-MS is often used for the analysis of derivatized amino acids to determine the enrichment of ¹³C and ¹⁵N in specific metabolites.[13][16][17][18] The fragmentation patterns of the derivatized amino acids in the mass spectrometer provide information about the positional labeling of the isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that can be used to measure the enrichment of ¹³C and ¹⁵N in metabolites in intact tissues or cell extracts. While less sensitive than MS, NMR provides detailed information about the specific carbon and nitrogen atoms that are labeled, which is invaluable for elucidating metabolic pathways.

Quantitative Data and Metabolic Flux Analysis

The data obtained from tracer experiments with (13C2,15N)Glycine can be used to calculate various metabolic parameters, including neurotransmitter turnover rates and metabolic fluxes.

Neurotransmitter Turnover Rates

The rate of incorporation of the stable isotope label into the product pool (e.g., GABA) and the rate of disappearance of the label after the cessation of tracer administration can be used to calculate the turnover rate of the neurotransmitter.

Table 2: Representative Turnover Rates of Amino Acid Neurotransmitters in Rat Cerebellum

| Amino Acid | Turnover Rate (nmol/mg protein/h) |

| Aspartate | 10.5 |

| GABA | 26.3 |

| Glutamate | 49.8 |

| Glycine | 3.8 |

| Alanine | 2.5 |

| Serine | 2.1 |

| Data adapted from Freeman et al. (1983). Note: These values were determined using a different tracer ([U-¹⁴C]glucose) but provide an example of the type of quantitative data that can be obtained.[19] |

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a computational approach that uses the isotopic labeling patterns of multiple metabolites to quantify the rates (fluxes) of all reactions in a metabolic network.[20][21][22] By applying MFA to data from (13C2,15N)Glycine tracer studies, researchers can obtain a comprehensive and quantitative understanding of the metabolic pathways involved in inhibitory neurotransmitter synthesis and degradation.

Table 3: Glycine Flux and Decarboxylation Rates in Healthy Humans

| Parameter | Rate (μmol/kg/h) |

| Total Glycine Flux | 463 ± 55 |

| Serine Synthesis from Glycine | 193 ± 28 |

| Glycine Decarboxylation | 190 ± 41 |

| Data from Lamers et al. (2007) using [1,2-¹³C₂]glycine tracer. These values represent whole-body metabolism.[3] |

Conclusion

(13C2,15N)Glycine is a powerful and versatile tracer for investigating the metabolism of CNS inhibitory neurotransmitters. By combining in vivo and in vitro experimental approaches with advanced analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can gain unprecedented insights into the dynamic processes of GABA and glycine synthesis and turnover. The detailed protocols and quantitative data presented in this guide provide a foundation for the design and implementation of tracer studies aimed at understanding the role of inhibitory neurotransmission in brain function and disease. The continued application of this technology holds great promise for the identification of novel therapeutic targets for a range of neurological and psychiatric disorders.

References

- 1. acnp.org [acnp.org]

- 2. GABA and Glycine - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 5. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Culture of mouse/rat primary neurons [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Setting standards for brain collection procedures in metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 14. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scholars@Duke publication: Turnover rates of amino acid neurotransmitters in regions of rat cerebellum. [scholars.duke.edu]

- 20. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Shift and Isotopic Enrichment of (¹³C₂,¹⁵N)Glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of (¹³C₂,¹⁵N)Glycine, a stable isotope-labeled amino acid crucial for modern quantitative proteomics, metabolomics, and drug development research. This document details the mass shift and isotopic enrichment of this compound, offers in-depth experimental protocols, and visualizes key metabolic pathways and experimental workflows.

Core Concepts: Mass Shift and Isotopic Enrichment

Stable isotope labeling is a powerful technique that utilizes the incorporation of non-radioactive heavy isotopes into molecules to trace their metabolic fate and quantify their abundance. (¹³C₂,¹⁵N)Glycine is a synthetically produced version of the amino acid glycine where the two carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule, expressed as an atom percentage. Commercially available (¹³C₂,¹⁵N)Glycine typically has high isotopic enrichment, often exceeding 98-99% for each labeled atom. This high purity is critical for minimizing isotopic interference and ensuring accurate quantification in mass spectrometry-based analyses.

The Mass Shift is the difference in mass between the isotopically labeled molecule and its natural, unlabeled counterpart. This mass difference allows for the simultaneous detection and differentiation of the "heavy" (labeled) and "light" (unlabeled) forms of glycine-containing peptides or metabolites in a mass spectrometer.

Quantitative Data Summary

The precise mass shift of (¹³C₂,¹⁵N)Glycine is calculated based on the exact masses of the most abundant stable isotopes. The following tables summarize the key quantitative data.

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

| ¹H | 1.007825 | 99.985 |

| ¹²C | 12.000000 | 98.89 |

| ¹³C | 13.003355 | 1.11 |

| ¹⁴N | 14.003074 | 99.634 |

| ¹⁵N | 15.000109 | 0.366 |

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| Unlabeled Glycine | C₂H₅NO₂ | 75.03203 |

| (¹³C₂,¹⁵N)Glycine | ¹³C₂H₅¹⁵NO₂ | 78.03884 |

| Mass Shift | +3.00681 |

Note: The monoisotopic mass is calculated using the exact masses of the most abundant isotopes.

Experimental Protocols

The use of (¹³C₂,¹⁵N)Glycine is central to several advanced experimental techniques. Below are detailed protocols for its application in metabolic labeling for quantitative proteomics (SILAC) and metabolomics.

Protocol for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for the in vivo incorporation of labeled amino acids into proteins for quantitative mass spectrometry.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine, L-arginine, and L-glycine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" amino acids: unlabeled L-lysine, L-arginine, and L-glycine

-

"Heavy" amino acids: (¹³C₂,¹⁵N)Glycine (and typically ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine for comprehensive labeling)

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Reagents for in-solution or in-gel protein digestion (DTT, iodoacetamide, trypsin)

-

C18 solid-phase extraction (SPE) cartridges for peptide desalting

Procedure:

-

Media Preparation:

-

Prepare "light" SILAC medium by supplementing the amino acid-deficient base medium with unlabeled L-lysine, L-arginine, and L-glycine to their normal concentrations. Add 10% dFBS.

-

Prepare "heavy" SILAC medium by supplementing the base medium with the corresponding heavy isotope-labeled amino acids, including (¹³C₂,¹⁵N)Glycine. Add 10% dFBS.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.

-

Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome. The efficiency of incorporation can be checked by mass spectrometry of a small cell lysate sample.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells from both "light" and "heavy" populations.

-

Lyse the cells using an appropriate lysis buffer.

-

Quantify the protein concentration of each lysate using a BCA assay or similar method.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

-

Reduce the disulfide bonds in the mixed protein sample with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides overnight using a protease such as trypsin.

-

-

Peptide Desalting and Preparation for Mass Spectrometry:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Desalt the peptides using a C18 SPE cartridge.

-

Elute the peptides and dry them down in a vacuum centrifuge.

-

Reconstitute the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, with the mass difference corresponding to the number of incorporated labeled amino acids.

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.

-

Protocol for Metabolic Labeling with (¹³C₂,¹⁵N)Glycine for Metabolomics

This protocol outlines the procedure for tracing the incorporation of (¹³C₂,¹⁵N)Glycine into downstream metabolites.

Materials:

-

Adherent mammalian cells

-

Culture medium with a defined composition

-

(¹³C₂,¹⁵N)Glycine

-

Methanol, chloroform, and water (all HPLC or MS grade)

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in multi-well plates and allow them to attach and grow to the desired confluency.

-

-

Isotope Labeling:

-

Remove the standard culture medium and replace it with a medium containing a known concentration of (¹³C₂,¹⁵N)Glycine.

-

Incubate the cells for a specific time course to allow for the metabolic incorporation of the labeled glycine.

-

-

Metabolite Extraction:

-

At the end of the incubation period, rapidly aspirate the medium.

-

Quench the metabolism and extract the metabolites by adding a cold (-80°C) extraction solvent mixture (e.g., 80:20 methanol:water).

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

-

Phase Separation:

-

Perform a liquid-liquid extraction to separate polar and nonpolar metabolites. A common method is the addition of chloroform and water to the methanol extract, followed by vortexing and centrifugation. This will result in an upper aqueous phase (polar metabolites), a lower organic phase (lipids), and a protein pellet at the interface.

-

-

Sample Preparation for Mass Spectrometry:

-

Carefully collect the aqueous phase containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or in a vacuum centrifuge.

-

Reconstitute the dried metabolites in a solvent compatible with the chosen analytical platform (e.g., LC-MS or GC-MS).

-

-

Mass Spectrometry Analysis:

-

Analyze the samples on a high-resolution mass spectrometer to detect and quantify the mass isotopologues of metabolites derived from glycine.

-

The mass shift will indicate the number of ¹³C and ¹⁵N atoms incorporated into each metabolite.

-

-

Data Analysis:

-

Process the mass spectrometry data to identify the labeled metabolites and determine their isotopic enrichment patterns.

-

Correct for the natural abundance of isotopes to accurately calculate the fractional contribution of (¹³C₂,¹⁵N)Glycine to each metabolite pool.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key metabolic pathways involving glycine and a typical experimental workflow for stable isotope labeling studies.

Caption: A typical experimental workflow for a SILAC-based quantitative proteomics experiment.

Caption: The central role of glycine in one-carbon metabolism.

Caption: Incorporation of glycine into the de novo purine biosynthesis pathway.

Commercial Suppliers and Availability of (13C2,15N)Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (13C2,15N)Glycine, a stable isotope-labeled amino acid crucial for a variety of research applications. The guide details commercial suppliers, product specifications, and key applications, including detailed experimental protocols for its use in quantitative proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy.

Commercial Availability and Supplier Specifications

(13C2,15N)Glycine is readily available from several reputable commercial suppliers that specialize in stable isotope-labeled compounds. These products are intended for research use only. The isotopic enrichment and chemical purity of the available (13C2,15N)Glycine are consistently high across major suppliers, ensuring reliability and reproducibility in experimental setups. The compound is typically supplied as a solid.

Below is a summary of offerings from prominent suppliers. Please note that pricing is subject to change and may vary based on institutional agreements and quantity.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 489522 | 99 atom % 13C, 98 atom % 15N | ≥99% (CP) | 500 mg, 1 g |

| Cambridge Isotope Laboratories, Inc. | CNLM-1673-H (as part of a kit) | 99% 13C, 99% 15N | ≥98% | Varies with kit |

| MedchemExpress | HY-114538S | Not specified | Not specified | 5 mg |

| LGC Standards | TRC-G615993 | >95% | Not specified | 2.5 mg, 250 mg |

| US Biological Life Sciences | G4015-13C2.15N | 99 atom % 13C, 98 atom % 15N | Highly Purified | 2.5 mg |

Key Applications and Experimental Protocols

(13C2,15N)Glycine is a versatile tool in modern research, primarily utilized as a tracer in metabolic studies and as an internal standard for quantitative analysis.[1] Its incorporation into proteins and metabolites allows for precise tracking and quantification using mass spectrometry (MS) and NMR spectroscopy.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate relative quantification of proteins in different cell populations. It involves the metabolic incorporation of "heavy" amino acids, such as (13C2,15N)Glycine, into the proteome of one cell population, which is then compared to a "light" population grown with the natural amino acid.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. For the "heavy" population, use a specially formulated SILAC medium that lacks the amino acid to be labeled (in this case, glycine) and supplement it with (13C2,15N)Glycine. For the "light" population, use the same base medium supplemented with natural glycine.

-

Subculture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

-

Protein Extraction and Quantification:

-

Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration in each lysate using a standard protein assay, such as the BCA assay.

-

-

Sample Pooling and Protein Digestion:

-

Mix equal amounts of protein from the "heavy" and "light" lysates.

-

Reduce the disulfide bonds in the mixed protein sample using dithiothreitol (DTT) and then alkylate the cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. This can be performed either in-solution or after separating the proteins by SDS-PAGE (in-gel digestion).

-

-

Peptide Cleanup and Fractionation:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that could interfere with mass spectrometry analysis.

-

For complex samples, it is advisable to fractionate the peptides to reduce sample complexity and improve proteome coverage. This can be achieved using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The "heavy" and "light" peptide pairs will co-elute from the chromatography column.

-

The mass spectrometer will detect the mass difference between the heavy and light peptides, and the ratio of their peak intensities corresponds to the relative abundance of the protein from which they were derived.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the heavy-to-light ratios. This data is then used to determine the relative abundance of the identified proteins between the two experimental conditions.

-

Biomolecular NMR Spectroscopy

(13C2,15N)Glycine is used in NMR spectroscopy to aid in the structural and dynamic analysis of proteins and peptides. The incorporation of 15N and 13C isotopes provides additional nuclear spins that can be exploited in multidimensional NMR experiments to resolve spectral overlap and facilitate resonance assignment.

-

Expression and Purification of Labeled Protein:

-

Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with (13C2,15N)Glycine and other necessary nutrients.

-

Purify the isotopically labeled protein to a high degree of homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Sample Concentration and Buffer Exchange:

-

Concentrate the purified protein to the desired concentration for NMR analysis, typically in the range of 0.1 to 1 mM.

-

Exchange the protein into a suitable NMR buffer. The buffer should have a well-defined pH, low ionic strength, and be free of any components that might interfere with the NMR measurements. A common choice is a phosphate or Tris buffer.

-

-

Preparation of the Final NMR Sample:

-

Dissolve the concentrated, buffer-exchanged protein in the final NMR buffer, which is typically composed of 90% H2O and 10% D2O. The D2O provides a lock signal for the NMR spectrometer.

-

Add a small amount of a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to a final concentration of approximately 0.1 mM.

-

Transfer the final sample to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Acquire NMR data on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

-

Perform a series of multidimensional NMR experiments, such as 1H-15N HSQC, to correlate the chemical shifts of the backbone amide protons and nitrogen atoms. The presence of the 13C label in glycine can be further exploited in triple-resonance experiments (e.g., HNCA, HN(CO)CA) to aid in the sequential assignment of the protein backbone.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the application of (13C2,15N)Glycine.

References

Methodological & Application

Protocol for In Vivo Labeling with (¹³C₂,¹⁵N)Glycine in Mammalian Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. (¹³C₂,¹⁵N)Glycine is a dual-labeled amino acid that serves as an invaluable tracer for key metabolic pathways. As a fundamental building block, glycine participates in the synthesis of proteins, purines (the building blocks of DNA and RNA), glutathione, heme, and creatine.[1][2][3] By tracing the incorporation of the heavy isotopes ¹³C and ¹⁵N from glycine into these downstream metabolites, researchers can quantify the flux through these critical pathways in various physiological and pathological states. This application note provides a detailed protocol for in vivo labeling with (¹³C₂,¹⁵N)Glycine in mammalian models, focusing on mice, from tracer administration to sample analysis.

Metabolic Fate of Glycine

Glycine is a non-essential amino acid that is central to numerous metabolic processes. The administered (¹³C₂,¹⁵N)Glycine will be incorporated into various biomolecules. The specific labeling pattern of downstream metabolites provides insights into the activity of distinct metabolic pathways.

-

Protein Synthesis: The entire (¹³C₂,¹⁵N)Glycine molecule is directly incorporated into newly synthesized proteins.

-

Purine Synthesis: The entire glycine molecule, including both carbon atoms and the nitrogen atom, is utilized as a precursor for the purine ring.[4][5]

-

Serine Synthesis: Glycine can be converted to serine, another amino acid, which can then be used in various other metabolic pathways.

-

One-Carbon Metabolism: The α-carbon of glycine can be transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key intermediate in one-carbon metabolism that is crucial for nucleotide synthesis and methylation reactions.[2]

Below is a diagram illustrating the major metabolic pathways involving glycine.

Caption: Metabolic fate of (¹³C₂,¹⁵N)Glycine.

Experimental Protocols

This section details the procedures for in vivo labeling using (¹³C₂,¹⁵N)Glycine in mice, including tracer preparation, administration, and sample collection.

Animal Models

Commonly used mouse strains such as C57BL/6J (8-10 weeks old) are suitable for these studies. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tracer Preparation and Administration

(¹³C₂,¹⁵N)Glycine Tracer Solution Preparation:

-

Dissolve (¹³C₂,¹⁵N)Glycine (Cambridge Isotope Laboratories, Inc. or equivalent) in sterile 0.9% saline.

-

The concentration should be calculated based on the desired dosage and administration route. A typical starting dosage for bolus administration is in the range of 10-50 mg/kg body weight.

-

Ensure the solution is sterile, for example by filtering through a 0.22 µm filter.

Administration Routes:

-

Intraperitoneal (IP) Injection: A common and effective route for systemic delivery.

-

Oral Gavage: Suitable for studying absorption and first-pass metabolism.

-

Dietary Administration: For long-term labeling studies, (¹³C₂,¹⁵N)Glycine can be incorporated into the rodent diet. A study has shown that a diet containing 8% glycine was well-tolerated by mice.[11]

Experimental Workflow

The following diagram outlines the general experimental workflow for an in vivo (¹³C₂,¹⁵N)Glycine labeling study.

Caption: General experimental workflow.

Sample Collection and Processing

Timeline:

The timing of sample collection is critical to capture the dynamics of tracer incorporation. Suggested time points post-bolus administration include: 15, 30, 60, 120, and 240 minutes.

Blood Collection:

-

Collect blood via tail vein or cardiac puncture into EDTA-coated tubes.

-

Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma at -80°C until analysis.

Tissue Harvesting:

-

At the designated time points, euthanize animals according to approved protocols.

-

Rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain).

-

Immediately snap-freeze tissues in liquid nitrogen to quench metabolic activity.[12][13]

-

Store tissues at -80°C until extraction.

Metabolite and Protein Extraction

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue (~20-50 mg) and homogenize in a pre-chilled 80% methanol solution.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing polar metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protein Extraction and Preparation for Mass Spectrometry:

-

The pellet from the metabolite extraction can be used for protein analysis.

-

Wash the pellet with methanol to remove any remaining metabolites.

-

Lyse the pellet using a suitable lysis buffer (e.g., containing urea).

-